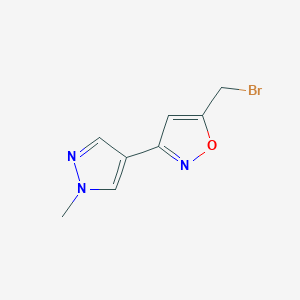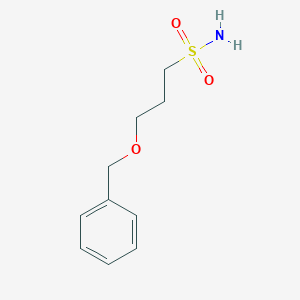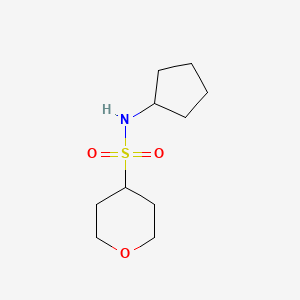
N-cyclopentyloxane-4-sulfonamide
概要
説明
Molecular Structure Analysis
Sulfonamides, including N-cyclopentyloxane-4-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Chemical Reactions Analysis
Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They exhibit a fascinating reactivity profile, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .
科学的研究の応用
Protease Inhibition and Anticancer Properties
N-cyclopentyloxane-4-sulfonamide derivatives have been reported to exhibit substantial protease inhibitory properties. These compounds, particularly as metalloprotease inhibitors, show promising antitumor properties by inhibiting matrix metalloproteases (MMPs), which play a crucial role in tumor invasion and metastasis. Such inhibitors are currently being evaluated in clinical trials for their anticancer potential. Additionally, their ability to inhibit tumor necrosis factor-α converting enzyme (TACE) suggests potential in treating inflammatory conditions, further highlighting their therapeutic versatility (Supuran, Casini, & Scozzafava, 2003).
Antiviral and Antiinflammatory Applications
This compound and its derivatives have also been explored for their antiviral activities. Clinically used HIV protease inhibitors, like amprenavir, contain sulfonamide moieties critical for their drug potency. The design and synthesis of novel sulfonamide derivatives aim to produce compounds with enhanced activity against drug-resistant viruses and lower toxicity. This ongoing research endeavors to develop more effective classes of antiviral drugs, demonstrating the broad applicability of sulfonamide derivatives in combating viral infections (Supuran, Casini, & Scozzafava, 2003).
Environmental Applications
Beyond medical applications, this compound derivatives are studied for their environmental behavior, particularly in the degradation and removal of sulfonamide antibiotics from water systems. Research into the biodegradation potential of river sediment for sulfonamides and their metabolites has highlighted the environmental resilience and potential hazards of sulfonamide drugs. These studies are critical for assessing the environmental fate of such compounds and developing strategies for mitigating their presence in aquatic environments (Radke et al., 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-cyclopentyloxane-4-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and halting the production of folic acid . This inhibition disrupts bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
Sulfonamides generally exhibit good absorption when administered orally . They are widely distributed throughout the body and can penetrate various tissues . The metabolism and excretion of this compound remain to be elucidated.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, the compound deprives bacteria of essential components needed for DNA and protein synthesis . This bacteriostatic effect can help control bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of resistant bacterial strains can reduce the compound’s effectiveness
生化学分析
Biochemical Properties
N-cyclopentyloxane-4-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to various physiological effects. For instance, the inhibition of carbonic anhydrase can result in diuretic effects, while the inhibition of dihydropteroate synthetase can lead to antibacterial properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity . This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, this compound can interact with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and diuretic effects . At high doses, this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, the inhibition of carbonic anhydrase can lead to changes in bicarbonate and proton levels, affecting acid-base balance and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its activity and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . For instance, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
特性
IUPAC Name |
N-cyclopentyloxane-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSOJZPVHKCFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

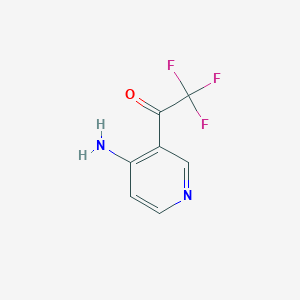
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
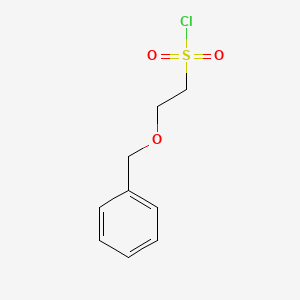

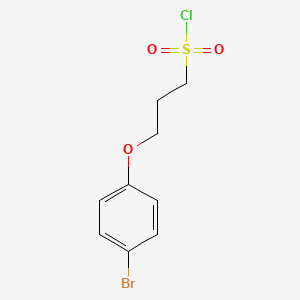
![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)
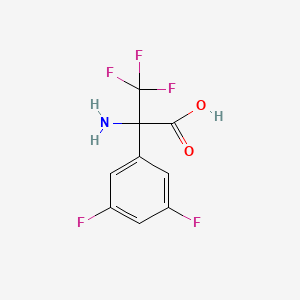
![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)
